molecular formula C9H15NOS B6338803 2-Tert-butyl-4-methylthiazole-5-methanol CAS No. 1256483-61-0

2-Tert-butyl-4-methylthiazole-5-methanol

Cat. No.: B6338803
CAS No.: 1256483-61-0
M. Wt: 185.29 g/mol
InChI Key: HJESPMQKUUFUGH-UHFFFAOYSA-N
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Description

2-Tert-butyl-4-methylthiazole-5-methanol is a chemical compound with the molecular formula C9H15NOS It is a thiazole derivative, characterized by the presence of a tert-butyl group, a methyl group, and a methanol group attached to the thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Tert-butyl-4-methylthiazole-5-methanol typically involves the reaction of appropriate thiazole precursors with tert-butyl and methyl substituents. One common method involves the cyclization of suitable thioamide precursors in the presence of tert-butyl and methyl groups under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like sulfuric acid or phosphoric acid to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar synthetic routes as described above. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and recrystallization.

Chemical Reactions Analysis

Types of Reactions

2-Tert-butyl-4-methylthiazole-5-methanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.

    Substitution: The methanol group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like alkyl halides, amines, and thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrothiazole derivatives.

    Substitution: Various substituted thiazole derivatives depending on the nucleophile used.

Scientific Research Applications

2-Tert-butyl-4-methylthiazole-5-methanol has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex thiazole derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Tert-butyl-4-methylthiazole-5-methanol involves its interaction with specific molecular targets and pathways. The compound’s thiazole ring can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The presence of the tert-butyl and methyl groups may enhance its binding affinity and specificity towards these targets, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Tert-butyl-4-methylthiazole: Lacks the methanol group, which may affect its reactivity and biological activity.

    4-Methylthiazole-5-methanol: Lacks the tert-butyl group, potentially altering its chemical properties and applications.

    2-Tert-butylthiazole-5-methanol: Similar structure but with different substituents, leading to variations in its chemical behavior and uses.

Uniqueness

2-Tert-butyl-4-methylthiazole-5-methanol is unique due to the combination of its tert-butyl, methyl, and methanol groups, which confer distinct chemical properties and potential applications. Its specific structure allows for targeted interactions in various chemical and biological contexts, making it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

(2-tert-butyl-4-methyl-1,3-thiazol-5-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NOS/c1-6-7(5-11)12-8(10-6)9(2,3)4/h11H,5H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJESPMQKUUFUGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C(C)(C)C)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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